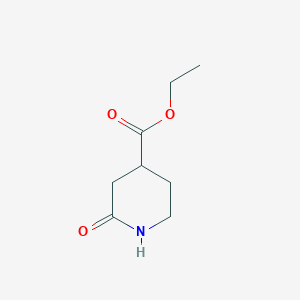

Ethyl 2-oxopiperidine-4-carboxylate

Descripción general

Descripción

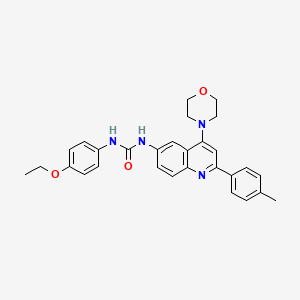

Ethyl 2-oxopiperidine-4-carboxylate, also known as 1-Carbethoxy-4-piperidone or 1-Ethoxycarbonyl-4-piperidone, is a chemical compound with the empirical formula C8H13NO3 . It has a molecular weight of 171.19 .

Molecular Structure Analysis

The SMILES string representation of Ethyl 2-oxopiperidine-4-carboxylate isCCOC(=O)N1CCC(=O)CC1 . This provides a linear representation of the molecule’s structure. The InChI key, which is another form of molecular representation, is LUBGFMZTGFXIIN-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

Ethyl 2-oxopiperidine-4-carboxylate has a density of 1.135 g/mL at 25 °C and a refractive index (n20/D) of 1.475 . The predicted boiling point is 326.0±35.0 °C .Aplicaciones Científicas De Investigación

Synthesis of Key Intermediates

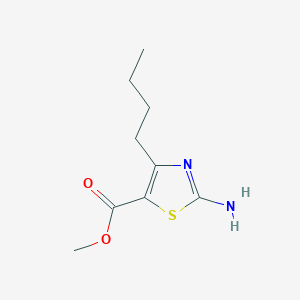

Ethyl 2-oxopiperidine-4-carboxylate is utilized in the synthesis of various key intermediates in pharmaceuticals. For example, it is used in the synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate of prasugrel, an antiplatelet drug. This synthesis involves a sequence of reactions starting from ethyl 4-oxopiperidine-1-carboxylate, highlighting the compound's role in complex pharmaceutical syntheses (Zhong Weihui, 2013).

Catalysis in Organic Synthesis

The compound is also involved in catalyzed synthesis processes. In one study, a series of ethyl 5-aryl-1,2-dihydroanthra[2,1-c][2,7]naphthyridine-3(4H)-carboxylate derivatives were prepared using ethyl 4-oxopiperidine-1-carboxylate, with iodine as a catalyst. This demonstrates its utility in facilitating multi-component reactions under mild conditions (Hong Jiang, Wei Wang, Xiang-shan Wang, 2012).

Intermediate in Drug Synthesis

Ethyl 2-oxopiperidine-4-carboxylate serves as an important intermediate in the synthesis of various drugs. For instance, it is used in preparing tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, a compound with potential pharmaceutical applications. This process demonstrates the compound's versatility in drug development (Juxian Wang, Mingliang Liu, Jue Cao, Yucheng Wang, 2008).

Role in Pharmacological Research

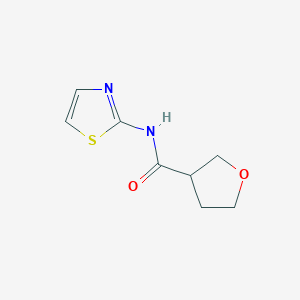

Ethyl 2-oxopiperidine-4-carboxylate is also significant in pharmacological research. For example, it was used in the gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a compound of interest for its potential therapeutic uses in activating the TrkB receptor in mammalian neurons (Noah A. Setterholm, F. McDonald, J. Boatright, P. Iuvone, 2015).

Development of Analytical Methods

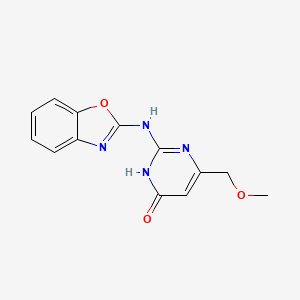

Additionally, the compound is relevant in the development of analytical methods in pharmaceuticals. For instance, it was used in an HPLC/DAD assay as a related impurity in loratadine, a widely used antihistamine. This demonstrates its role in ensuring the quality and safety of pharmaceutical products (M. Albu, V. David, F. Tache, A. Medvedovici, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-oxopiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-9-7(10)5-6/h6H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERLUQPNUZNORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxopiperidine-4-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',3'-Dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-2'-one hydrochloride](/img/structure/B2649620.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2649625.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one](/img/structure/B2649627.png)

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide](/img/structure/B2649629.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2649633.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2649634.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2649638.png)

![(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2649641.png)